tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate
Overview
Description
“tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate” is an organic compound. It is also known as “N-Boc-2-aminoacetaldehyde” and has a molecular weight of 159.18 . It is used as a building block in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C7H13NO3 .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 237.2±23.0 °C (Predicted), a density of 1.035±0.06 g/cm3 (Predicted), and a refractive index of n20/D 1.455 (lit.) .Scientific Research Applications
Cyclizative Atmospheric CO2 Fixation
Cyclizative atmospheric CO2 fixation with unsaturated amines, such as allyl and propargyl amines, leads to cyclic carbamates bearing an iodomethyl group. This process utilizes tert-butyl hypoiodite (t-BuOI) under mild conditions, demonstrating an efficient method for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).
Stereoselective Synthesis of Stereisomers
An efficient stereoselective synthesis route has been developed for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid. This method demonstrates the controlled stereochemistry at various centers, showcasing the versatility of carbamates in synthesizing complex molecular structures (Xin Wang et al., 2017).
Synthesis and Reaction of Silyl Carbamates
The synthesis and chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates have been studied. This research highlights the utility of silyl carbamate groups in the selective transformation of amino groups, offering insights into the manipulation of nitrogen-containing compounds in organic synthesis (Sakaitani & Ohfune, 1990).
Protection of Hydroxyl Groups
Research on the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives explores the development of chemical agents that combine stability under various conditions with susceptibility to easy removal. This work is critical in the synthesis of complex molecules, including prostaglandins, demonstrating the significance of tert-butyl carbamate derivatives in protecting functional groups (Corey & Venkateswarlu, 1972).
Properties
IUPAC Name |
tert-butyl N-tert-butyl-N-(2-oxoethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)12(7-8-13)9(14)15-11(4,5)6/h8H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUADEIPKYZMRBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC=O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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